molecular formula C8H4BrFN2O2 B2471232 5-bromo-6-fluoro-1H-indazole-3-carboxylic acid CAS No. 1360928-47-7

5-bromo-6-fluoro-1H-indazole-3-carboxylic acid

Cat. No. B2471232
Key on ui cas rn: 1360928-47-7
M. Wt: 259.034
InChI Key: DILYPHVSHFNKMP-UHFFFAOYSA-N
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Patent
US08889730B2

Procedure details

A mixture of 6-fluoro-1H-indazole-3-carboxylic acid (4.95 g, 23.8 mmol) and acetic acid (50 mL) was treated with bromine (2.0 mL, 38 mmol) dropwise at room temperature. The reaction mixture was heated to 90° C. and stirred for 16 hours under an atmosphere of nitrogen. The reaction mixture was then exposed to the atmosphere and stirred at 95° C. for 72 hours. The resulting solids were collected while the reaction mixture was still hot and rinsed with diethyl ether two times. The solids were dried at 50° C. under reduced pressure to give the title compound (2.89 g). 1H NMR (500 MHz, DMSO-d6) δ 8.31 (d, J=6.8 Hz, 1H), 7.71 (d, J=8.8 Hz, 1H).
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:11]([OH:13])=[O:12])=[N:7][NH:8]2)=[CH:4][CH:3]=1.[Br:14]Br>C(O)(=O)C>[Br:14][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:2]=1[F:1])[NH:8][N:7]=[C:6]2[C:11]([OH:13])=[O:12]

Inputs

Step One
Name
Quantity
4.95 g
Type
reactant
Smiles
FC1=CC=C2C(=NNC2=C1)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred for 16 hours under an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 95° C. for 72 hours
Duration
72 h
CUSTOM
Type
CUSTOM
Details
The resulting solids were collected while the reaction mixture
WASH
Type
WASH
Details
rinsed with diethyl ether two times
CUSTOM
Type
CUSTOM
Details
The solids were dried at 50° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=C2C(=NNC2=CC1F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.89 g
YIELD: CALCULATEDPERCENTYIELD 46.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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